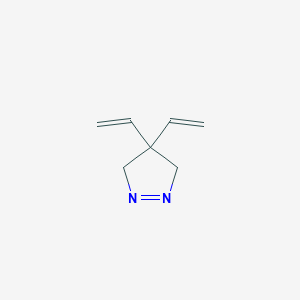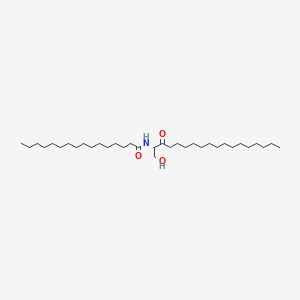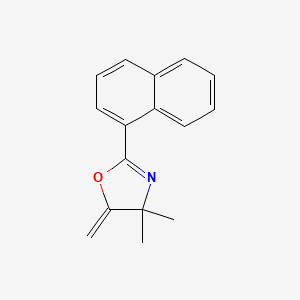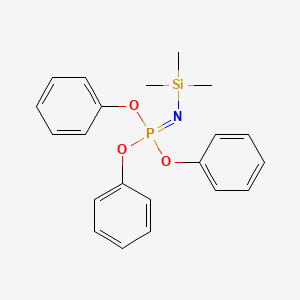
Triphenyl N-(trimethylsilyl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl N-(trimethylsilyl)phosphorimidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen (P-N) bond. This compound is part of the broader class of phosphoramidates, which are known for their diverse applications in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl N-(trimethylsilyl)phosphorimidate typically involves the reaction of triphenylphosphine with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group . The general reaction scheme is as follows:
Ph3P+ClSiMe3→Ph3PNSiMe3+HCl
where Ph represents a phenyl group and Me represents a methyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: Triphenyl N-(trimethylsilyl)phosphorimidate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles, leading to the formation of different phosphorimidate derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives with different functional groups .
Scientific Research Applications
Triphenyl N-(trimethylsilyl)phosphorimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound can be used to modify biomolecules, enhancing their stability and functionality.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Triphenyl N-(trimethylsilyl)phosphorimidate involves the formation of a stable P-N bond. This bond is crucial for its reactivity and stability. The compound can interact with various molecular targets, including nucleophiles and electrophiles, through its phosphorus atom . The pathways involved in its reactions often include nucleophilic substitution and coordination with metal centers .
Comparison with Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Trimethylsilyl Chloride: Used in the protection of hydroxyl groups in organic synthesis.
Phosphoramidates: A broader class of compounds with similar P-N bonds, used in various applications.
Uniqueness: Triphenyl N-(trimethylsilyl)phosphorimidate is unique due to its combination of a triphenylphosphine moiety and a trimethylsilyl group. This combination imparts specific reactivity and stability, making it valuable in both research and industrial applications .
Properties
CAS No. |
63389-81-1 |
|---|---|
Molecular Formula |
C21H24NO3PSi |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
triphenoxy(trimethylsilylimino)-λ5-phosphane |
InChI |
InChI=1S/C21H24NO3PSi/c1-27(2,3)22-26(23-19-13-7-4-8-14-19,24-20-15-9-5-10-16-20)25-21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChI Key |
HDEBJZDZNFLXRZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N=P(OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
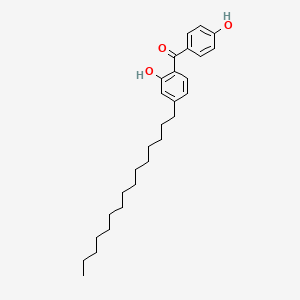
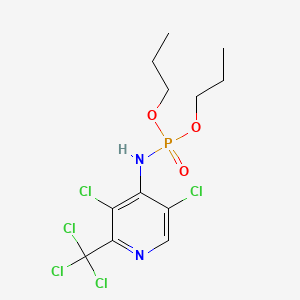

![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)
![{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid](/img/structure/B14515025.png)
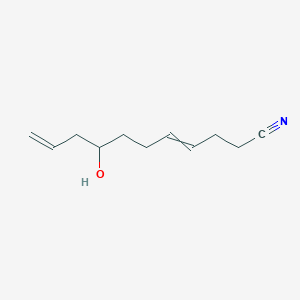
![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
